molecular formula C13H11FN4O3 B2875398 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one CAS No. 2319854-16-3

1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one

Cat. No.: B2875398
CAS No.: 2319854-16-3
M. Wt: 290.254
InChI Key: CQOUPOOKSUPHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one, also known as 5-FU, is a commonly used chemotherapy drug that is used to treat various types of cancer. It is a pyrimidine analog that works by inhibiting the synthesis of DNA and RNA, leading to the death of cancer cells.

Mechanism of Action

1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one works by inhibiting the synthesis of DNA and RNA. It is converted into 5-fluorodeoxyuridine monophosphate (FdUMP) in the body, which then binds to thymidylate synthase and inhibits its activity. Thymidylate synthase is an enzyme that is required for the synthesis of thymidine, which is a building block of DNA. Inhibition of thymidylate synthase leads to a decrease in the synthesis of DNA, which ultimately leads to the death of cancer cells.
Biochemical and physiological effects:
This compound has both biochemical and physiological effects on the body. It affects the metabolism of nucleotides and inhibits the synthesis of DNA and RNA. It also affects the synthesis of proteins and leads to the death of cancer cells. Physiologically, this compound can cause side effects such as nausea, vomiting, and diarrhea. It can also affect the bone marrow and lead to a decrease in the number of blood cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one in lab experiments is that it is a well-established chemotherapy drug that has been extensively studied. It is also relatively easy to synthesize and purify. However, one limitation of using this compound is that it can be toxic to normal cells, which can make it difficult to study its effects on cancer cells in vitro.

Future Directions

There are several future directions for the study of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one. One direction is to develop new analogs of this compound that are more effective and less toxic. Another direction is to study the effects of this compound on different types of cancer cells and to identify biomarkers that can predict its effectiveness. Additionally, future research can focus on understanding the mechanisms of resistance to this compound and developing strategies to overcome it.
Conclusion:
In conclusion, this compound, or this compound, is a commonly used chemotherapy drug that works by inhibiting the synthesis of DNA and RNA. It has been extensively studied for its use in cancer treatment and has shown promising results. However, it can also have toxic effects on normal cells and can lead to side effects. Future research can focus on developing new analogs, studying its effects on different types of cancer cells, and understanding the mechanisms of resistance.

Synthesis Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one involves the reaction of 5-fluorouracil with furan-3-carbonyl chloride in the presence of a piperazine catalyst. The reaction yields this compound, which is then purified and used as a chemotherapy drug.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one has been extensively studied for its use in cancer treatment. It has been used to treat various types of cancer, including breast, colon, and pancreatic cancer. Research has shown that this compound is effective in inhibiting the growth of cancer cells and inducing cell death. It has also been used in combination with other chemotherapy drugs to increase its effectiveness.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O3/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h1,4-6,8H,2-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOUPOOKSUPHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=COC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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